3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12;2*3-1(4)2(5)6/h6-8,12,14-15H,3-5,9H2,1-2H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPCPOWHXMRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2CCCN2)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves a multi-step process. The initial step often includes the alkylation of 3,5-dimethylaniline with a suitable pyrrolidinylmethyl halide under basic conditions. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the pyrrolidinylmethyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with molecular targets such as neurotransmitter receptors. The pyrrolidinylmethyl group enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Systems : Compounds 11a, 11b, and 12 feature fused thiazolo-pyrimidine or pyrimido-quinazoline systems, which are absent in the target compound. These heterocycles likely enhance π-π stacking interactions in biological systems .
- Substituents: The target compound’s 3,5-dimethylaniline group provides steric hindrance and lipophilicity, contrasting with the electron-withdrawing cyano groups in 11b and 12 .
- Salt Forms: The dioxalate counterion in the target compound and biphenyl-2-ylcarbamic acid derivatives improves aqueous solubility compared to freebases or other salts (e.g., monosulfate or diphosphate) .
Key Observations :
- Melting Points : Heterocyclic compounds (11a, 11b, 12) exhibit higher melting points (213–269°C) due to rigid fused-ring systems, whereas the target compound’s melting point is unreported but expected to be lower if less crystalline .
- Synthetic Efficiency : Yields for heterocyclic derivatives (57–68%) reflect moderate efficiency, typical for multi-step condensation reactions .
Pharmacological and Industrial Relevance
- Heterocyclic Derivatives (11a, 11b, 12): These compounds’ cyano and carbonyl groups may confer antimicrobial or kinase-inhibitory properties, though specific biological data are lacking .
- Dioxalate Salts : Compared to other salts (e.g., diphosphate), dioxalate forms often exhibit better crystallinity and stability, making them preferable in drug formulation .
Critical Analysis of Divergences and Limitations
- Synthetic Scalability : The target compound’s synthesis (inferred from ) may be simpler than multi-step heterocyclic syntheses, favoring industrial production.
Biological Activity
Overview
3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate (CAS No. 1177294-29-9) is a chemical compound that has gained interest for its potential biological activities and therapeutic applications. This compound features a unique structure with a pyrrolidinylmethyl group attached to an aniline derivative and is further complexed with dioxalate. Its synthesis typically involves multi-step processes, including alkylation and subsequent reactions with oxalic acid.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The presence of the pyrrolidinylmethyl group enhances its binding affinity to these receptors, leading to modulation of their activity. This interaction can influence various intracellular signaling pathways, contributing to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : It has been explored for its potential in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors.
- Antitumor Activity : Preliminary studies suggest that it may enhance the efficacy of certain anticancer drugs, indicating potential applications in cancer therapy.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth and biofilm formation, making it a candidate for addressing bacterial infections.
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can significantly alter neurotransmitter levels in neuronal cell cultures, suggesting its role as a modulator in synaptic transmission.
- Anticancer Research : A study conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations, particularly in breast and prostate cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : In assays against common bacterial strains, the compound showed significant inhibitory effects on biofilm formation at concentrations as low as 50 µg/mL, suggesting its potential as a quorum sensing inhibitor.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Neurotransmitter Modulation | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Moderate | Significant |
| 3,5-Dimethyl-N-methyl-aniline | Limited | Low | Moderate |
| 3,5-Dimethyl-N-(2-piperidinylmethyl)aniline | Yes | Moderate | Low |
Q & A
Q. What are the recommended safety protocols and storage conditions for handling 3,5-Dimethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate in laboratory settings?
Methodological Answer:
- Handling: Use fume hoods (≥0.5 m/s face velocity) and wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation and skin contact due to acute toxicity risks .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for degradation via periodic HPLC analysis (C18 column, 0.1% TFA/ACN gradient). Discard discolored samples (yellowing indicates oxidation) .
- Emergency Measures: For spills, use absorbent materials (vermiculite) and neutralize with 5% acetic acid. For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Q. What synthetic routes are validated for preparing this compound?
Methodological Answer:
- Step 1: React 3,5-dimethylaniline with 2-pyrrolidinylmethyl chloride in dry dioxane under N₂. Use pyridine (1.2 eq.) as a base at 80°C for 12 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Confirm intermediate purity by NMR (δ 6.8–7.2 ppm for aromatic protons).
- Step 3: Salt formation with oxalic acid (2 eq.) in ethanol. Recrystallize from hot EtOH/H₂O (8:2) to obtain dioxalate salt (mp 215–218°C) .
- Yield Optimization: Replace pyridine with DIPEA to reduce side reactions (e.g., over-alkylation) .
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase 0.1% TFA in H₂O/ACN (70:30), flow rate 1 mL/min, UV detection at 254 nm. Retention time: ~8.2 min .
- NMR: ¹H NMR (DMSO-d₆): δ 2.1–2.3 (m, pyrrolidine CH₂), 2.3 (s, aryl-CH₃), 3.6 (t, N-CH₂), 6.9 (s, aromatic H) .
- Mass Spec: ESI-MS m/z: [M+H]⁺ calcd. 247.2, observed 247.1. For dioxalate salt, [M+H]⁺ 335.3 .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or salt form?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2019 using full-matrix least-squares on F² .
- Validation: Check for R-factor convergence (<5%). Anomalous density peaks may indicate protonation sites (e.g., oxalate counterion coordination).
- Case Study: For dioxalate salts, confirm hydrogen-bonding networks (O···H-N distances ~1.8 Å) and torsional angles (<10° deviation from ideal geometry) .
Q. How should researchers address contradictions in analytical data, such as unexpected HPLC peaks or NMR splitting patterns?
Methodological Answer:
- Impurity Identification: Compare retention times with reference standards (e.g., MM0464.21 for dioxalate byproducts) . Use LC-MS to detect trace impurities (e.g., N-oxide derivatives, m/z +16).
- Dynamic NMR: For splitting anomalies, conduct variable-temperature ¹H NMR (25–60°C). Line narrowing at higher temps suggests conformational exchange (e.g., pyrrolidine ring inversion) .
- Mitigation: Repurify via preparative TLC (CH₂Cl₂/MeOH 9:1) or ion-exchange chromatography (Dowex 50WX4 resin) .
Q. What advanced oxidation processes (AOPs) are effective in degrading aniline derivatives like this compound in wastewater?
Methodological Answer:
- Fenton’s Reagent: Use Fe²⁺/H₂O₂ (1:10 molar ratio) at pH 3. Monitor degradation via UV-Vis (λmax 280 nm) with 85% efficiency in 2 hours .
- Photocatalysis: TiO₂ nanoparticles (0.5 g/L) under UV light (365 nm) degrade 90% of 10 ppm solutions in 4 hours. Confirm mineralization by TOC analysis .
- Toxicity Testing: Post-treatment, assess residual toxicity using Daphnia magna bioassays (LC₅₀ < 1 ppm acceptable) .
Q. How does this compound function as a ligand or catalyst in asymmetric synthesis?
Methodological Answer:
- Ligand Design: The pyrrolidinylmethyl group enables chiral induction. Coordinate with Mg(II)-bisoxazoline complexes for asymmetric cyanation (e.g., 92% ee in β-cyanation of α,β-unsaturated esters) .
- Optimization: Vary solvent polarity (THF vs. toluene) and temperature (−20°C to 25°C) to tune enantioselectivity. Use DFT calculations (B3LYP/6-31G*) to model transition states .
- Case Study: Achieved 85% yield in acetophenone cyanohydrin reactions (20 mol% catalyst, 24 h, RT) .
Q. What computational methods predict the reactivity of this compound with electrophilic or nucleophilic agents?
Methodological Answer:
- DFT Modeling: Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic sites (e.g., pyrrolidine N, aryl CH₃).
- MD Simulations: Simulate solvation effects (water vs. DMSO) using GROMACS. Higher reactivity in aprotic solvents correlates with increased electrophilic attack rates .
- Experimental Validation: React with methyl iodide (electrophile) or NaN₃ (nucleophile). Monitor by TLC and isolate products (e.g., quaternized N-derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
